molecular formula C6H13NO B3057093 Azepan-3-ol CAS No. 7659-65-6

Azepan-3-ol

Cat. No. B3057093
CAS RN: 7659-65-6
M. Wt: 115.17 g/mol
InChI Key: SWIMYOUDBYVEIN-UHFFFAOYSA-N
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Description

Azepan-3-ol, also known as 3-azepanol, is a chemical compound with the molecular formula C6H13NO . It has a molecular weight of 115.18 . It is a light yellow liquid .


Synthesis Analysis

This compound can be synthesized through a temporary-bridge strategy. This strategy is based on a conceptually original annulation of ambident electrophilic and 1,4-bis-nucleophilic a-ketoamides with 1,3-bis-electrophilic enals .


Molecular Structure Analysis

The linear formula of this compound is C6H13NO . The InChI code for this compound is 1S/C6H13NO/c8-6-3-1-2-4-7-5-6/h6-8H,1-5H2 .


Physical And Chemical Properties Analysis

This compound is a light yellow liquid . It has a molecular weight of 115.18 .

Scientific Research Applications

Pharmaceutical Significance

Azepane-based compounds, including Azepan-3-ol, have shown a variety of pharmacological properties. They possess structural diversity and are useful for discovering new therapeutic agents. Over 20 azepane-based drugs have been approved by the FDA for treating various diseases. Azepane-based compounds have applications in treating cancer, tuberculosis, Alzheimer's disease, and as antimicrobial agents. They are also used as histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, and other miscellaneous applications. Their structure-activity relationship (SAR) and molecular docking studies are crucial for the future discovery of drug candidates (Zha et al., 2019).

PKB Inhibitors

Azepane derivatives have been evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds, including specific azepane derivatives, have been optimized based on molecular modeling studies. They show potential as PKB inhibitors, which are crucial in various cellular processes (Breitenlechner et al., 2004).

Thermochemical Insights

Studies on azepan and azepan-1-ylacetonitrile, which are structurally related to this compound, provide insights into the conformational energetics of these molecules. Understanding their flexible ring structure and conformational forms with low energy barriers helps in the analysis of structural and reactivity behavior, which is significant for scientific research and drug development (Freitas et al., 2014).

Antimycobacterial Activity

Capuramycin analogues with various substituents, including azepan-2-one moiety, have been synthesized and tested for their translocase I inhibitory activity and in vitro antimycobacterial activity. These studies contribute to the development of new antimycobacterial agents (Hotoda et al., 2003).

Ionic Liquids

This compound and related compounds have been used to synthesize new families of ionic liquids. These transformations are significant for industrial applications, such as in the polyamide industry, and have potential uses in electrolytes and as battery materials due to their wide electrochemical windows (Belhocine et al., 2011).

Safety and Hazards

The safety data sheet for Azepan-3-ol suggests avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes .

Mechanism of Action

Target of Action

Azepan-3-ol, also known as an azepanylcarbazole amino alcohol, has been identified as a potential antiplasmodial agent The primary target of this compound is not explicitly mentioned in the available literature

Mode of Action

It is known to exhibit long-lasting and fast-acting in vivo antiplasmodial efficacy . This suggests that it may interact with its targets in a way that inhibits the growth or replication of Plasmodium parasites, which are responsible for malaria.

Pharmacokinetics

It is known to have a long-lasting effect in vivo, suggesting that it may have favorable pharmacokinetic properties that allow it to maintain its efficacy over an extended period .

Result of Action

The primary result of this compound’s action is its antiplasmodial activity. It has been shown to be effective in vivo, suggesting that it can inhibit the growth or replication of Plasmodium parasites . This could potentially alleviate the symptoms of malaria and prevent the disease from progressing.

properties

IUPAC Name

azepan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-6-3-1-2-4-7-5-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIMYOUDBYVEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611833
Record name Azepan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7659-65-6
Record name Azepan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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